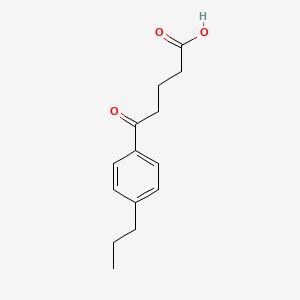

5-(4-n-Propylphenyl)-5-oxovaleric acid

Vue d'ensemble

Description

It belongs to the class of drugs called fibrates and works by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-(4-propylphenyl)pentanoic acid involves several steps. One common method includes the reaction of 4-propylbenzaldehyde with malonic acid in the presence of a base to form 4-propylcinnamic acid. This intermediate is then subjected to a series of reactions, including hydrogenation and oxidation, to yield 5-oxo-5-(4-propylphenyl)pentanoic acid .

Industrial Production Methods

In industrial settings, the production of 5-oxo-5-(4-propylphenyl)pentanoic acid often involves bulk custom synthesis. This process includes the use of specific reagents and conditions to ensure high yield and purity. The compound is synthesized in large quantities and undergoes rigorous quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

5-oxo-5-(4-propylphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

5-(4-n-Propylphenyl)-5-oxovaleric acid has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry. The compound's ability to engage in nucleophilic addition and condensation reactions enhances its utility in developing novel therapeutic agents.

Antiparasitic Research

The compound has shown promise in antiparasitic drug development, particularly against Trypanosoma brucei, the causative agent of Human African trypanosomiasis. Research indicates that derivatives of this compound can inhibit specific enzyme targets, which is crucial for developing effective treatments against parasitic infections .

Biochemical Research

Proteomics

In proteomics research, this compound serves as a biochemical tool for studying protein interactions. Its reactivity allows it to form adducts with proteins, facilitating the investigation of protein dynamics and interactions within biological systems. This application is particularly relevant in understanding disease mechanisms and identifying potential therapeutic targets.

Metabolic Pathway Studies

The compound is also utilized in studies exploring metabolic pathways. By acting as a substrate or inhibitor for specific enzymes, researchers can elucidate metabolic processes and their implications in various diseases, including metabolic disorders and cancers .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer formulations to enhance material properties such as thermal stability and mechanical strength. This application is significant for developing advanced materials used in various industrial applications .

Agricultural Chemistry

Agrochemical Formulations

The compound has potential applications in agricultural chemistry, particularly in the formulation of agrochemicals like herbicides and pesticides. Its structural characteristics may contribute to the development of more effective and environmentally friendly agricultural products .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material for quantifying similar compounds in complex mixtures. This application is crucial for quality control processes across various industries, ensuring the reliability and accuracy of analytical results .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across different fields:

Mécanisme D'action

The mechanism of action of 5-oxo-5-(4-propylphenyl)pentanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism. By activating PPARs, the compound increases the oxidation of fatty acids and reduces the synthesis of triglycerides. This leads to a decrease in blood triglyceride levels and an increase in HDL cholesterol levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Clofibrate: Another fibrate used to lower cholesterol and triglyceride levels.

Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.

Bezafibrate: Similar in function but with distinct pharmacokinetic properties.

Uniqueness

5-oxo-5-(4-propylphenyl)pentanoic acid is unique due to its specific activation of PPARs and its effectiveness in reducing triglyceride levels while increasing HDL cholesterol. Its chemical structure also allows for various modifications, making it a versatile compound in both research and industrial applications .

Activité Biologique

5-(4-n-Propylphenyl)-5-oxovaleric acid, identified by its CAS number 34670-05-8, is a compound with a unique structure that includes a pentanoic acid backbone substituted with a propylphenyl group and a keto group. This compound has drawn attention in various biochemical contexts, particularly due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O3, with a molecular weight of approximately 234.29 g/mol. The presence of both a keto and carboxylic acid functional group suggests that the compound may exhibit diverse reactivity, including nucleophilic addition and esterification reactions.

The biological activity of this compound is primarily attributed to its functional groups. The keto group can participate in various chemical reactions, while the carboxylic acid group may facilitate interactions with biological targets. The reactivity profile indicates potential roles in enzyme inhibition or as a precursor for biologically active derivatives.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C14H18O3 | Potential antiparasitic and enzyme inhibitory effects |

| 5-(4-Ethylphenyl)-5-oxovaleric acid | C13H16O3 | Similar structural properties; less hydrophobic |

| 5-(4-Methylphenyl)-5-oxovaleric acid | C14H18O3 | Altered sterics; potential differences in activity |

| 4-Phenylbutanoic acid | C10H12O2 | Lacks keto group; simpler structure |

Case Studies and Research Findings

- Antiparasitic Screening : In a study evaluating antiparasitic compounds, derivatives similar to this compound were shown to inhibit T. brucei growth in vitro. This suggests that further structural optimization could enhance efficacy against parasitic infections .

- Enzyme Interaction Studies : Research focused on enzyme assays indicated that compounds with similar functional groups exhibited varying degrees of inhibition on target enzymes associated with metabolic pathways relevant to disease states.

- Neuroprotective Potential : Investigations into the neuroprotective effects of structurally related compounds have indicated that they may modulate inflammatory responses and neuronal survival pathways, which could be beneficial in conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

5-oxo-5-(4-propylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-4-11-7-9-12(10-8-11)13(15)5-3-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHNYGDNUORSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375180 | |

| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34670-05-8 | |

| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.